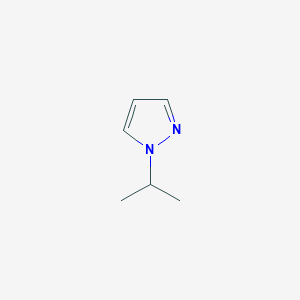![molecular formula C11H12BrN3O B096800 [(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea CAS No. 17014-27-6](/img/structure/B96800.png)
[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a potent inhibitor of several enzymes and has been found to have potential applications in the treatment of various diseases.
Wirkmechanismus
[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase by binding to their active sites. This results in an increase in the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin, which play important roles in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea are still being studied. However, it has been found to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea has several advantages for lab experiments. It is a potent inhibitor of several enzymes, which makes it a useful tool for studying the role of these enzymes in various diseases. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also limitations to its use in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with. It also has potential toxicity, which must be taken into account when using it in experiments.
Zukünftige Richtungen
There are several future directions for the study of [(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea. One direction is to further investigate its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Another direction is to study its effects on other enzymes and neurotransmitters, which may provide insight into its mechanism of action. Additionally, further research is needed to optimize its synthesis and improve its solubility in water.
Synthesemethoden
The synthesis of [(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea involves the reaction of 2-bromoacetophenone with ethyl acetoacetate in the presence of sodium ethoxide to form 4-(2-bromophenyl)-3-buten-2-one. This intermediate is then reacted with guanidine carbonate to form [(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea.
Wissenschaftliche Forschungsanwendungen
[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea has been studied extensively for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. It has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play important roles in the regulation of neurotransmitters and their inhibition has been found to have therapeutic potential in the treatment of various diseases.
Eigenschaften
CAS-Nummer |
17014-27-6 |
|---|---|
Produktname |
[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea |
Molekularformel |
C11H12BrN3O |
Molekulargewicht |
282.14 g/mol |
IUPAC-Name |
[(Z)-[(E)-4-(2-bromophenyl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C11H12BrN3O/c1-8(14-15-11(13)16)6-7-9-4-2-3-5-10(9)12/h2-7H,1H3,(H3,13,15,16)/b7-6+,14-8- |
InChI-Schlüssel |
DWZPYEQXDXBSBF-ZUNXXLSSSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)N)/C=C/C1=CC=CC=C1Br |
SMILES |
CC(=NNC(=O)N)C=CC1=CC=CC=C1Br |
Kanonische SMILES |
CC(=NNC(=O)N)C=CC1=CC=CC=C1Br |
Synonyme |
4-(o-Bromophenyl)-3-buten-2-one semicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



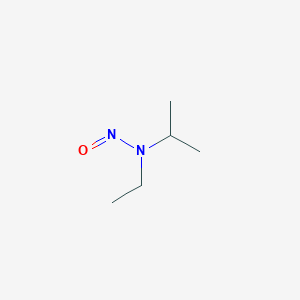

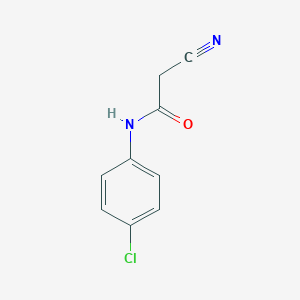
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)
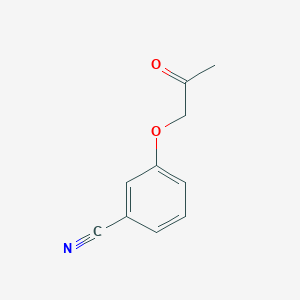
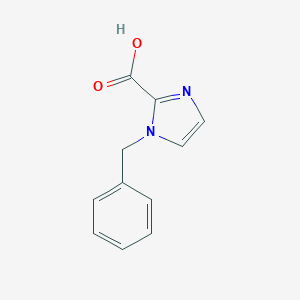
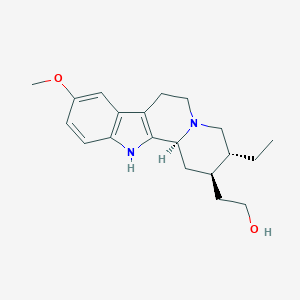

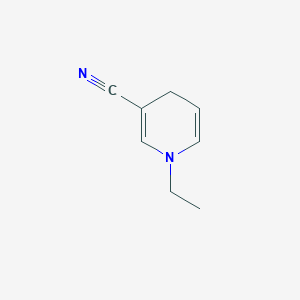
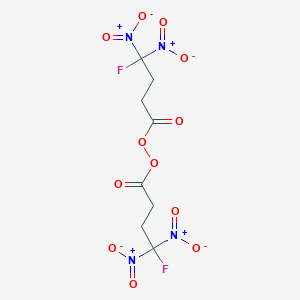
![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide](/img/structure/B96739.png)
